![molecular formula C12H17N3O3 B5314818 1-acetyl-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide](/img/structure/B5314818.png)
1-acetyl-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide
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Overview
Description
"1-acetyl-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide" is a compound that has been studied for various scientific purposes, including as potential inhibitors or agents in medicinal chemistry. The compound's structure is characterized by the presence of an isoxazole ring, a piperidine ring, and an acetyl group, which contribute to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures, including the formation of the isoxazole ring, bromination, and subsequent attachment of carboxamide or thiocarboxamide groups. These synthetic routes provide insights into the versatile chemistry of isoxazole and piperidine derivatives, which can lead to compounds with moderate to good herbicidal activities and potential as enzyme inhibitors (Hu et al., 2009).
Molecular Structure Analysis
Molecular interaction studies, such as those involving N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, highlight the importance of specific conformations for binding to receptors. These analyses can shed light on the structural requirements for activity and selectivity of related compounds (Shim et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving isoxazole and piperidine derivatives can lead to a variety of products with different biological activities. For instance, the reaction of isoxazolecarboxamides with various amines has been explored for their potential platelet antiaggregating and other activities (Fossa et al., 1991).
properties
IUPAC Name |
1-acetyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-8-7-11(14-18-8)13-12(17)10-3-5-15(6-4-10)9(2)16/h7,10H,3-6H2,1-2H3,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNDVOACJXJHMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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